![molecular formula C19H23ClN2O3S2 B2635369 Ethyl 2-[(5-chlorothiophene-2-carbonyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 864860-40-2](/img/structure/B2635369.png)

Ethyl 2-[(5-chlorothiophene-2-carbonyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

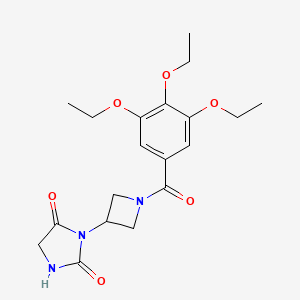

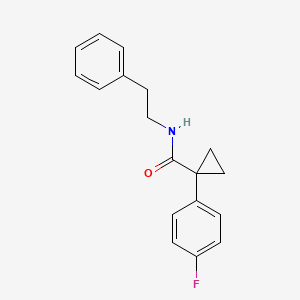

This compound is a complex organic molecule with the molecular formula C15H16ClN3O2S2 . It contains a thiophene ring, which is a five-membered heterocyclic compound with one sulfur atom . The compound also contains other functional groups such as carboxamide and ethyl groups .

Molecular Structure Analysis

The molecular structure of this compound includes a thiophene ring, a carboxamide group, and an ethyl group . The presence of these groups can significantly influence the compound’s chemical properties and reactivity.Physical And Chemical Properties Analysis

The compound has a molecular weight of 369.9 g/mol . It has a topological polar surface area of 132 Ų, indicating its polarity . It has a complexity of 482, indicating the complexity of its molecular structure .Aplicaciones Científicas De Investigación

Synthetic Pathways and Intermediate Compound Synthesis

Research has demonstrated various synthetic methodologies involving compounds structurally related to Ethyl 2-[(5-chlorothiophene-2-carbonyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate. These synthetic routes often yield key intermediate compounds for pharmaceuticals and agrochemicals. For instance, studies on heterocyclic enaminonitriles outline a convenient one-pot synthesis of ethyl 4-amino-2,3-dihydro-6-methylthieno[2,3-b]pyridine-5-carboxylates, showcasing the chemical's role in constructing complex heterocycles essential for various biological activities (Maruoka, Yamagata, & Yamazaki, 1993). Similarly, the synthesis of novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related systems highlights the utility of ethyl 4-aryl-3-cyano-6-methyl-2-thioxo-1,2-dihydropyridine-5-carbonylates in generating compounds with potential therapeutic uses (Bakhite, Al‐Sehemi, & Yamada, 2005).

Catalysis and Annulation Reactions

The compound and its derivatives serve as critical intermediates in catalysis and annulation reactions, forming highly functionalized tetrahydropyridines. These reactions are pivotal for the synthesis of compounds with varied biological activities, including potential applications in drug development and agrochemical production (Zhu, Lan, & Kwon, 2003).

Heterocyclic Compound Synthesis

Additionally, the synthesis of 3-amino-2-methyl/ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one and its Schiff bases, as outlined in various studies, emphasizes the role of similar compounds in creating molecules with antimicrobial and anti-inflammatory properties (Narayana, Ashalatha, Raj, & Kumari, 2006). This highlights the compound's importance in developing new therapeutic agents.

Direcciones Futuras

Thiophene and its derivatives are an important class of heterocyclic compounds with interesting applications in the field of medicinal chemistry . Therefore, the synthesis and characterization of novel thiophene moieties, including this compound, is a topic of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity .

Mecanismo De Acción

Target of Action

The compound contains a thiophene ring, which is a common structure in many biologically active compounds . .

Mode of Action

The mode of action would depend on the specific targets of the compound. Thiophene derivatives have been shown to have a variety of biological effects, including anticancer, anti-inflammatory, and antimicrobial activities .

Biochemical Pathways

Again, without specific studies, it’s hard to predict the exact biochemical pathways this compound might affect. Thiophene derivatives can interact with a variety of targets and pathways due to their versatile structure .

Result of Action

The molecular and cellular effects of the compound would depend on its specific targets and mode of action. As mentioned, thiophene derivatives can have a variety of effects, including anticancer, anti-inflammatory, and antimicrobial activities .

Propiedades

IUPAC Name |

ethyl 2-[(5-chlorothiophene-2-carbonyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23ClN2O3S2/c1-6-25-17(24)13-10-9-18(2,3)22-19(4,5)14(10)27-16(13)21-15(23)11-7-8-12(20)26-11/h7-8,22H,6,9H2,1-5H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJVFDASRSDRFRP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC2=C1CC(NC2(C)C)(C)C)NC(=O)C3=CC=C(S3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23ClN2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-[(2,6-Difluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2635287.png)

![Ethyl 2-[methyl-[3-(methylamino)propanoyl]amino]acetate;hydrochloride](/img/structure/B2635291.png)

![Ethyl 2-(4-chlorobenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2635302.png)

![2-(4-(2-Methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-yl)piperazin-1-yl)ethanol](/img/structure/B2635303.png)

![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-N'-phenylurea](/img/structure/B2635306.png)

![2-fluoro-N-[phenyl(pyridin-2-yl)methyl]pyridine-4-carboxamide](/img/structure/B2635308.png)